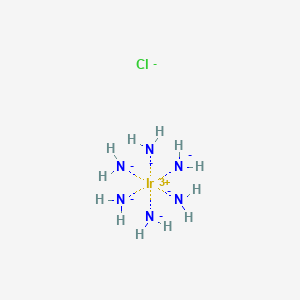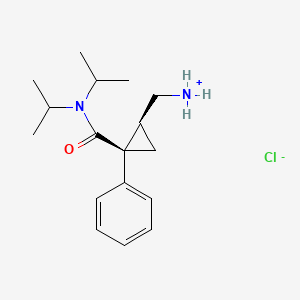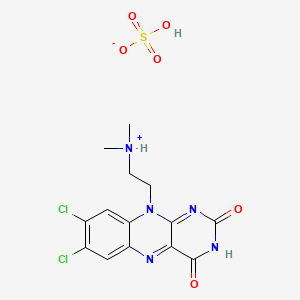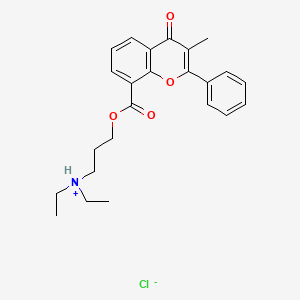
Azanide;iridium(3+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;iridium(3+);chloride is a compound that consists of azanide (NH₂⁻), iridium in the +3 oxidation state, and chloride ions. Iridium(III) chloride, with the chemical formula IrCl₃, is a significant compound in the field of inorganic chemistry. It is known for its use as a precursor to various iridium complexes and its applications in catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iridium(III) chloride can be synthesized through several methods. One common method involves the reaction of iridium metal with chlorine gas at high temperatures. The reaction is typically carried out at around 650°C, resulting in the formation of iridium(III) chloride .
Another method involves the reduction of ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) with hydrogen gas, followed by the reaction of the resulting iridium metal with chlorine gas .
Industrial Production Methods
Industrial production of iridium(III) chloride often involves the extraction of iridium from platinum group metal ores. The iridium is separated from other metals through a series of chemical processes, including dissolution, precipitation, and solvent extraction. The purified iridium is then reacted with chlorine gas to produce iridium(III) chloride .
Analyse Des Réactions Chimiques
Types of Reactions
Iridium(III) chloride undergoes various types of chemical reactions, including:
Oxidation: Iridium(III) chloride can be oxidized to higher oxidation states, such as iridium(IV) and iridium(VI) compounds.
Reduction: It can be reduced to lower oxidation states, such as iridium(I) and iridium(0) complexes.
Substitution: Iridium(III) chloride can undergo ligand substitution reactions, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas or potassium permanganate are used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products Formed
Oxidation: Iridium(IV) oxide (IrO₂), iridium(VI) fluoride (IrF₆).
Reduction: Iridium(I) carbonyl complexes, iridium(0) nanoparticles.
Substitution: Various iridium-phosphine complexes, iridium-amine complexes.
Applications De Recherche Scientifique
Chemistry
Iridium(III) chloride is widely used as a precursor for the synthesis of various iridium complexes. These complexes are employed as catalysts in organic synthesis, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions .
Biology and Medicine
Iridium complexes derived from iridium(III) chloride have shown potential in biological applications, such as anticancer agents and bioimaging probes. These complexes exhibit unique photophysical properties, making them suitable for use in photodynamic therapy and fluorescence imaging .
Industry
In the industrial sector, iridium(III) chloride is used in the production of iridium-based catalysts for various chemical processes, including the Cativa process for acetic acid production. It is also used in the manufacture of electronic components and as a coating material for high-temperature applications .
Mécanisme D'action
The mechanism of action of iridium(III) chloride and its complexes involves coordination with target molecules through the iridium center. The iridium atom can form stable bonds with various ligands, allowing it to participate in catalytic cycles and facilitate chemical transformations. In biological systems, iridium complexes can interact with cellular components, leading to the generation of reactive oxygen species and inducing cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(III) chloride (RhCl₃): Similar to iridium(III) chloride, rhodium(III) chloride is used as a precursor for various rhodium complexes and has applications in catalysis.
Platinum(II) chloride (PtCl₂): Platinum(II) chloride is another compound used in the synthesis of platinum complexes, which are widely used in catalysis and as anticancer agents.
Uniqueness
Iridium(III) chloride is unique due to its high stability and ability to form a wide range of complexes with diverse ligands. Its complexes exhibit exceptional catalytic activity and photophysical properties, making them valuable in both industrial and biomedical applications .
Propriétés
Formule moléculaire |
ClH12IrN6-4 |
|---|---|
Poids moléculaire |
323.81 g/mol |
Nom IUPAC |
azanide;iridium(3+);chloride |
InChI |
InChI=1S/ClH.Ir.6H2N/h1H;;6*1H2/q;+3;6*-1/p-1 |
Clé InChI |
YGDKRWWLYKRFIE-UHFFFAOYSA-M |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)



![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)








